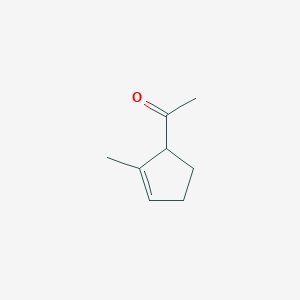

Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-

Description

Contextual Significance of Cyclopentenone Derivatives in Organic Chemistry

Cyclopentenone derivatives are crucial building blocks in organic synthesis. Their chemical reactivity, stemming from the presence of both a ketone and an alkene in a conjugated system, allows for a wide range of chemical transformations. These compounds are precursors to a vast array of more complex molecules, including natural products with significant biological activity. The cyclopentenone motif is found in prostaglandins (B1171923), jasmone, and aflatoxins.

The reactivity of the cyclopentenone core allows for various modifications at every position, making it a versatile scaffold in the synthesis of new chemical entities. ambeed.com They are frequently used in cycloaddition reactions, such as the Diels-Alder reaction, and conjugate additions.

Historical Perspective on the Synthesis and Characterization of Unsaturated Cyclic Ketones

The synthesis of unsaturated cyclic ketones, particularly cyclopentenones, has a rich history marked by the development of several powerful chemical reactions. Two of the most prominent methods for constructing the cyclopentenone ring are the Nazarov cyclization and the Pauson-Khand reaction.

The Nazarov cyclization , discovered by Ivan Nikolaevich Nazarov in 1941, is a chemical reaction used to synthesize cyclopentenones from divinyl ketones. wikipedia.orgthieme.de The reaction is typically catalyzed by a protic or Lewis acid and proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation. wikipedia.org Though observed in earlier work, Nazarov was the first to extensively study this transformation. organicreactions.org Initial formulations by Nazarov suggested a direct acid-catalyzed closure of allyl vinyl ketones. However, in 1952, Braude and Coles proposed the involvement of carbocation intermediates, demonstrating that the reaction proceeds through divinyl ketones. researchgate.net

The Pauson-Khand reaction , discovered by Ihsan Ullah Khand and Peter Ludwig Pauson around 1970, is a [2+2+1] cycloaddition reaction involving an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgcolourfulheritage.com The reaction is typically mediated by a metal-carbonyl complex, originally using stoichiometric amounts of dicobalt octacarbonyl. wikipedia.org The initial discoveries were published in the early 1970s, and the Pauson group extensively studied the reaction's scope and generality throughout that decade. organicreactions.org The mechanism, while not fully elucidated at the time of discovery, is now widely accepted to proceed through a series of steps involving the formation of a metallacyclopentene complex, migratory insertion of carbon monoxide, and reductive elimination to yield the cyclopentenone product. wikipedia.org

Over the years, both the Nazarov cyclization and the Pauson-Khand reaction have seen significant advancements, including the development of catalytic and asymmetric variants, broadening their applicability in modern organic synthesis. nih.gov

Current Research Gaps and Future Directions in the Study of Ethanone (B97240), 1-(2-methyl-2-cyclopenten-1-yl)-

Despite the broad importance of cyclopentenone derivatives, a survey of the scientific literature reveals a significant research gap concerning the specific compound, Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-. While its basic chemical identifiers are documented, there is a notable lack of in-depth studies on several key aspects of this molecule.

Synthesis and Characterization: Detailed and optimized synthetic procedures specifically for Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- are not extensively reported. While general methods for cyclopentenone synthesis exist, their application and efficiency for this particular substitution pattern have not been thoroughly investigated. Furthermore, comprehensive characterization data, including detailed NMR and mass spectrometry fragmentation analysis, is limited. smolecule.com

Reactivity and Mechanistic Studies: The specific reactivity of Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- in various organic transformations has not been a subject of focused research. Understanding how the specific placement of the methyl and acetyl groups influences the reactivity of the cyclopentenone core could provide valuable insights for synthetic chemists.

Potential Applications: While there is speculation about its potential use as a flavoring agent or in the fragrance industry due to its structure, there is a lack of empirical studies to support these applications. smolecule.com Its potential as an intermediate in the synthesis of more complex molecules also remains largely unexplored.

Future research should aim to address these gaps. The development of efficient and scalable synthetic routes to Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- would be a valuable first step. This would enable a more thorough investigation of its chemical properties and reactivity. Subsequent studies could then explore its potential applications in materials science, medicinal chemistry, and as a building block in the synthesis of novel organic compounds.

Structure

2D Structure

Properties

IUPAC Name |

1-(2-methylcyclopent-2-en-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-6-4-3-5-8(6)7(2)9/h4,8H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHHTJURFQTXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015945 | |

| Record name | 1-(2-methylcyclopent-2-en-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1767-84-6 | |

| Record name | 1-(2-methylcyclopent-2-en-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethanone, 1 2 Methyl 2 Cyclopenten 1 Yl

Laboratory-Scale Synthesis Strategies

The formation of the cyclopentenone ring is a cornerstone of the synthesis. Two prominent cyclization strategies are the Nazarov cyclization and the Pauson-Khand reaction. wikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.org

The Nazarov cyclization is a 4π-electrocyclic reaction that converts divinyl ketones into cyclopentenones, typically under the influence of a protic or Lewis acid catalyst. wikipedia.orgthermofisher.comorganicreactions.org The reaction proceeds through a pentadienyl cation intermediate which cyclizes in a conrotatory fashion. nih.gov For the synthesis of the target molecule's core, a suitably substituted divinyl ketone would be required. The choice of catalyst is crucial for efficiency and can range from traditional Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) to metal triflates. thermofisher.com

The Pauson-Khand reaction provides a powerful route to cyclopentenones via a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide. wikipedia.orglibretexts.orgthieme-connect.com This reaction is typically mediated by metal-carbonyl complexes, with dicobalt octacarbonyl [Co₂(CO)₈] being the classic stoichiometric reagent. thieme-connect.commdpi.com Catalytic versions using other transition metals such as rhodium, titanium, and iridium have also been developed to improve efficiency and substrate scope. wikipedia.orgmdpi.com An intramolecular variant of this reaction is particularly effective for creating fused bicyclic systems. wikipedia.org

Table 1: Comparison of Catalytic Systems for Cyclopentenone Ring Formation

| Reaction Type | Typical Catalysts/Reagents | Key Features |

|---|---|---|

| Nazarov Cyclization | Lewis Acids (e.g., BF₃·OEt₂, AlCl₃, FeCl₃), Protic Acids (e.g., H₂SO₄) | Involves 4π-electrocyclization of divinyl ketones; stereochemistry is controllable. wikipedia.orgorganicreactions.orgnih.gov |

| Pauson-Khand Reaction | Co₂(CO)₈ (stoichiometric), Rh, Ru, Ti, Ir complexes (catalytic) | [2+2+1] cycloaddition of alkyne, alkene, and CO; high atom economy. wikipedia.orgmdpi.com |

The introduction of the ethanone (B97240) (acetyl) group is commonly achieved through Friedel-Crafts acylation . wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction involves treating an aromatic or, in this case, an alkene substrate with an acyl halide (such as acetyl chloride) or an acid anhydride (B1165640) in the presence of a strong Lewis acid catalyst. masterorganicchemistry.com

For the synthesis of Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-, 1-methylcyclopentene (B36725) could serve as the substrate. The reaction mechanism involves the formation of a highly electrophilic acylium ion from the acetyl chloride and the Lewis acid (e.g., aluminum chloride, AlCl₃). organicchemistrytutor.com The double bond of the 1-methylcyclopentene then attacks the acylium ion, leading to the formation of the acylated product after deprotonation. A significant advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polysubstitution. organic-chemistry.org

Photochemical reactions, particularly the [2+2] photocycloaddition , offer a distinct pathway to the cyclopentane (B165970) framework. researchgate.netorganicreactions.org This reaction involves the cycloaddition of an excited state enone to a ground state alkene, yielding a cyclobutane (B1203170) ring. organicreactions.org For instance, the intermolecular photoaddition of cyclopentenone to an alkene can produce a bicyclo[3.2.0]heptanone skeleton. organicreactions.org

This initial bicyclic adduct can then undergo subsequent reactions, such as a Norrish Type I cleavage, to rearrange into a different carbocyclic system. researchgate.net The regioselectivity of the initial cycloaddition can be influenced by factors such as solvent and reactant concentration. scispace.com This strategy allows for the construction of complex, strained ring systems that can be subsequently transformed into the desired cyclopentenone derivative. researchgate.net

A versatile strategy for constructing functionalized cyclopentanones involves the rearrangement of epoxide precursors. This pathway allows for a high degree of stereochemical and regiochemical control. The synthesis can begin with the epoxidation of a substituted cyclopentenone, such as 3-methyl-2-cyclopenten-1-one. This epoxidation can be achieved using reagents like hydrogen peroxide in a two-phase system with a phase transfer catalyst.

The resulting 2,3-epoxy-3-methylcyclopentan-1-one can then be isomerized under acid catalysis to yield 2-hydroxy-3-methylcyclopent-2-en-1-one. google.comwikipedia.orgsielc.com The choice of catalyst for the rearrangement step is critical for controlling the outcome. For example, Lewis acids like diethylaluminum chloride (Et₂AlCl) can promote a concerted rearrangement with inversion of configuration, while reagents like lithium iodide (LiI) can proceed through a double inversion mechanism, yielding the opposite enantiomer. lookchem.com This approach provides access to chiral cyclopentenone intermediates that can be further functionalized to the target molecule.

Table 2: Reagents for Epoxide Rearrangement and Stereochemical Outcome

| Rearrangement Reagent | Proposed Mechanism Pathway | Stereochemical Result |

|---|---|---|

| Et₂AlCl | Concerted process (Pathway A) | Inversion of configuration lookchem.com |

Direct acetylation of alcohol precursors is a straightforward method for introducing the ethanone moiety. wikipedia.org This involves the esterification reaction of a suitable alcohol, such as 2-methyl-2-cyclopenten-1-ol, with an acetylating agent like acetic anhydride or acetyl chloride. mdpi.com The reaction is typically catalyzed by an acid or a base. This approach is effective when the corresponding cyclopentenol (B8032323) is readily available.

One-pot condensation reactions offer an efficient strategy by combining multiple reaction steps into a single procedure without isolating intermediates. nih.govresearchgate.net For the synthesis of cyclopentenone derivatives, this could involve the condensation of a ketone with two equivalents of an aldehyde or an enone with an aldehyde. Such reactions can be catalyzed by various agents, including Zirconium chloride derivatives. For instance, the double addition of vinyl magnesium bromide to squaric acid derivatives has been used to prepare polyoxygenated cyclopentenones in a one-pot procedure. nih.govresearchgate.net

An alternative to building the ring from scratch is to modify a simpler, pre-existing cyclopentenone. acs.org This can be achieved through a sequence of reactions that introduce the necessary substituents at specific positions. The reactivity of the cyclopentenone core allows for functionalization at multiple sites. thieme-connect.com

For example, the methyl group at the 2-position could be introduced via a conjugate addition of an organocuprate reagent to cyclopentenone. The resulting enolate can then be trapped with an electrophile. Subsequent introduction of the acetyl group at the 1-position (α to the carbonyl) could be achieved through enolate chemistry, involving deprotonation with a strong base followed by reaction with an acetylating agent. Asymmetric synthesis of chiral cyclopentenones can be achieved through various methods, including chemical and enzymatic resolutions or the use of chiral auxiliaries. acs.org

Utilization of 2-Methylcyclopentene as a Precursor

The synthesis of ethanone derivatives of methylcyclopentene often involves the Friedel-Crafts acylation of 2-methylcyclopentene. However, the regioselectivity of this reaction is a critical factor, as the acylation can result in the formation of different isomers. The primary product often observed is Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-, where the acetyl group is attached to the double bond. ontosight.ai

The formation of the desired Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- isomer is more challenging and is typically a minor product in conventional Friedel-Crafts reactions. The reaction involves the treatment of 2-methylcyclopentene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Reaction Conditions Influencing Isomer Distribution:

| Parameter | Condition | Effect on Regioselectivity |

| Catalyst | Strong Lewis acids (e.g., AlCl₃) | May favor the thermodynamically more stable 1-cyclopenten-1-yl isomer. |

| Milder Lewis acids | May offer a different isomeric ratio, though specific data for the target compound is limited. | |

| Solvent | Non-polar solvents | Can influence the reaction pathway and isomer distribution. |

| Temperature | Lower temperatures | Generally favored to control exothermicity and potentially influence selectivity. |

Detailed research into reaction conditions that selectively yield the 2-cyclopenten-1-yl isomer is not extensively documented in publicly available literature, indicating an area for further investigation in synthetic organic chemistry.

Industrial-Scale Production Innovations

For the industrial-scale production of ketones such as Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-, there is a growing emphasis on innovative technologies that enhance throughput, improve sustainability, and reduce waste.

Continuous-Flow Reactor Systems for Enhanced Throughput

Continuous-flow reactor systems offer significant advantages over traditional batch processing for the synthesis of fine chemicals, including cyclopentenones. durham.ac.ukresearchgate.netacs.org This technology allows for precise control over reaction parameters, leading to improved yield, purity, and safety. While specific industrial-scale continuous-flow synthesis of Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- is not widely reported, the principles are applicable. scite.ai

Key Advantages of Continuous-Flow Systems:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, which is crucial for managing exothermic reactions like Friedel-Crafts acylation.

Precise Control of Reaction Parameters: Temperature, pressure, and residence time can be accurately controlled, leading to better reproducibility and selectivity.

Improved Safety: The small reaction volumes minimize the risks associated with handling hazardous reagents and exothermic reactions.

Increased Throughput: Once optimized, continuous-flow systems can operate for extended periods, leading to higher production volumes compared to batch processes.

A hypothetical continuous-flow process for the synthesis of the target compound could involve pumping a solution of 2-methylcyclopentene and the acylating agent through a heated reactor coil containing an immobilized catalyst.

Illustrative Parameters for Continuous-Flow Synthesis of Cyclopentenones:

| Parameter | Typical Range |

| Reactor Type | Packed-bed or coil reactor |

| Catalyst | Immobilized Lewis acid |

| Temperature | 0 - 100 °C |

| Residence Time | Seconds to minutes |

| Flow Rate | Dependent on reactor volume and desired throughput |

Sustainable Solvent Recycling and Waste Reduction Strategies in Production

Sustainable production practices are increasingly important in the chemical industry. For the synthesis of Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-, this includes a focus on solvent recycling and waste reduction, particularly in the context of Friedel-Crafts acylation, which traditionally generates significant waste. organic-chemistry.orgnumberanalytics.com

Waste Reduction in Friedel-Crafts Acylation:

Greener alternatives to traditional Lewis acids are being explored to minimize waste. researchgate.net This includes the use of solid acid catalysts that can be easily separated from the reaction mixture and potentially reused. numberanalytics.com Additionally, solvent-free reaction conditions or the use of more environmentally benign solvents are being investigated. organic-chemistry.orgnih.gov

Solvent Recycling:

In production processes where solvents are necessary, recycling is a key sustainability practice. For ketone production, distillation is a common method for solvent recovery. maratekenvironmental.commaratekenvironmental.com The used solvent is heated to its boiling point, and the vapor is then condensed back into a liquid, separating it from non-volatile impurities. This recycled solvent can then be reintroduced into the production process, reducing the need for fresh solvent and minimizing waste disposal.

Carbon Footprint of Recycled Solvents:

Studies have shown that using recycled solvents can significantly reduce the carbon footprint compared to virgin solvents. For example, the carbon footprint of recycled acetone (B3395972) and methyl ethyl ketone (MEK) is considerably lower than their virgin counterparts. esrg.de

| Solvent | Carbon Footprint of Recycled Solvent (kg CO₂ eq./t) |

| Acetone | ~32 (recycling process) |

| Methyl Ethyl Ketone (MEK) | Varies, with recycling process being a main contributor |

By implementing these sustainable strategies, the industrial production of Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- can be made more environmentally friendly and economically viable.

Chemical Reactivity and Transformation of Ethanone, 1 2 Methyl 2 Cyclopenten 1 Yl

Fundamental Reaction Types of Cyclic Ketones

Cyclic ketones, including the subject compound, undergo a range of fundamental reactions that are central to organic synthesis. These reactions provide pathways to a diverse array of other functional groups and molecular architectures.

The polarized nature of the carbon-oxygen double bond, with its electrophilic carbon and nucleophilic oxygen, is the primary driver for nucleophilic addition reactions. ncert.nic.in Aldehydes and ketones readily undergo such reactions where a nucleophile attacks the carbonyl carbon, causing the carbon to rehybridize from sp² to sp³ and forming a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org

Generally, aldehydes are more reactive than ketones in nucleophilic additions due to both electronic and steric factors. ncert.nic.inlibretexts.org However, cyclic ketones can exhibit enhanced reactivity compared to their open-chain counterparts due to ring strain; the transition to an sp³ hybridized carbon can alleviate some of this strain. quora.com The approach of a nucleophile is also less sterically hindered in some cyclic systems compared to acyclic ketones with bulky alkyl groups. ncert.nic.ininfinitylearn.com

Common nucleophilic addition reactions for ketones like Ethanone (B97240), 1-(2-methyl-2-cyclopenten-1-yl)- include the addition of hydrogen cyanide (HCN) to form cyanohydrins, and the addition of organometallic reagents like Grignard or organolithium reagents to produce tertiary alcohols. ncert.nic.inmsu.edu

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Cyanide Ion | HCN, Base Catalyst | Cyanohydrin |

| Hydride Ion | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Organometallic | CH₃MgBr (Grignard) | Tertiary Alcohol |

| Alkynide Ion | Sodium Acetylide | Alkynyl Alcohol |

The aldol (B89426) reaction is a cornerstone of carbonyl chemistry, forming a new carbon-carbon bond. cas.cn It involves the reaction of an enolate ion, acting as a nucleophile, with another carbonyl compound. pressbooks.pub For a ketone like Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-, treatment with a base can remove an α-hydrogen to form a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of another aldehyde or ketone molecule (including another molecule of itself) in an aldol addition to form a β-hydroxy ketone. pressbooks.pub

Often, this initial adduct readily undergoes dehydration upon heating or under the reaction conditions to yield an α,β-unsaturated ketone, a product of aldol condensation. pressbooks.pubqiboch.com The stability of the resulting conjugated system drives this elimination of water. pressbooks.pub Intramolecular aldol condensations are also possible in molecules with two suitably positioned carbonyl groups, leading to the formation of five- or six-membered rings. pressbooks.pub

| Reaction Type | Key Intermediate | Initial Product | Final Product (after dehydration) | Catalyst Type |

|---|---|---|---|---|

| Aldol Addition | Enolate Ion | β-Hydroxy Ketone | - | Acid or Base |

| Aldol Condensation | Enolate Ion | β-Hydroxy Ketone | α,β-Unsaturated Ketone | Acid or Base (often with heat) |

While ketones are generally more resistant to oxidation than aldehydes, they can be oxidized under forceful conditions. libretexts.orglibretexts.org Strong oxidizing agents like potassium permanganate (B83412) can cleave the carbon-carbon bonds adjacent to the carbonyl group, breaking the ring of a cyclic ketone to form a dicarboxylic acid. libretexts.orgresearchgate.net For example, the oxidation of cyclopentanone (B42830) can yield glutaric acid. researchgate.net

A more subtle and synthetically useful oxidation is the Baeyer-Villiger oxidation, which converts a ketone into an ester (or a lactone, in the case of a cyclic ketone) using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA). libretexts.orgchemistrysteps.com This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon. chemistrysteps.com The mechanism is notable for its retention of stereochemistry and a predictable migratory aptitude of the groups attached to the carbonyl. chemistrysteps.com

| Oxidation Type | Typical Reagent(s) | Product Class | Structural Change |

|---|---|---|---|

| Oxidative Cleavage | KMnO₄, HNO₃ | Dicarboxylic Acid | Ring Opening |

| Baeyer-Villiger Oxidation | mCPBA, Peroxyacetic acid | Lactone (Cyclic Ester) | Oxygen Insertion into Ring |

The carbonyl group of a ketone can be readily reduced to a secondary alcohol. organic-chemistry.org The most common laboratory methods involve complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). msu.eduorganicchemistrytutor.com These reagents act as a source of hydride ions (H⁻), which perform a nucleophilic attack on the carbonyl carbon. organicchemistrytutor.com A subsequent workup with a proton source yields the alcohol. organicchemistrytutor.com

Catalytic hydrogenation over a metal catalyst (e.g., Pt, Pd, Ni) is another effective method. msu.edu Additionally, dissolving metal reductions, using an alkali metal like sodium in an alcohol solvent, can also convert ketones to alcohols. rsc.orgacs.org For cyclic ketones, these reductions can lead to stereoisomeric products (diastereomers), and the stereochemical outcome often depends on the steric hindrance to the approach of the reducing agent. organicchemistrytutor.comrsc.org

| Reducing Agent | Typical Solvent | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (followed by H₃O⁺ workup) | Powerful, reduces most carbonyl derivatives. |

| Catalytic Hydrogenation (H₂) | Ethanol, Acetic Acid | Requires metal catalyst (Pd, Pt, Ni). |

| Dissolving Metal Reduction | Liquid Ammonia, Ethanol | Uses alkali metals (Na, Li). Often gives the thermodynamically more stable alcohol. rsc.org |

Substitution reactions of ketones typically occur at the α-carbon position. msu.edu These reactions proceed through an enol or, more commonly, an enolate intermediate. wikipedia.org The α-hydrogens of a ketone are weakly acidic and can be removed by a base to form the enolate ion, which is a strong carbon nucleophile. msu.edumsu.edu

This nucleophilic enolate can then react with a variety of electrophiles in an α-substitution reaction. wikipedia.org A common example is α-halogenation, where a ketone reacts with Cl₂, Br₂, or I₂ in the presence of an acid or base catalyst. wikipedia.org Another important reaction is the α-alkylation, where an enolate reacts with an alkyl halide to form a new carbon-carbon bond, attaching the alkyl group to the α-carbon. rsc.org The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is often preferred for generating the enolate for alkylation reactions. rsc.org

Advanced Spectroscopic Characterization and Analytical Methodologies for Ethanone, 1 2 Methyl 2 Cyclopenten 1 Yl

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and IdentificationThere are no specific studies detailing the GC-MS analysis of this compound.

Retention Index Data for Compound ConfirmationRetention index data for Ethanone (B97240), 1-(2-methyl-2-cyclopenten-1-yl)- on various GC columns are not available.

Until such data is generated and published by the scientific community, a detailed and accurate article on the advanced spectroscopic characterization of Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- cannot be constructed.

Computational and Theoretical Chemistry Studies of Ethanone, 1 2 Methyl 2 Cyclopenten 1 Yl

Molecular Modeling and Electronic Structure Calculations (e.g., Density Functional Theory, Hartree-Fock)

There are no specific studies found that apply molecular modeling techniques like Density Functional Theory (DFT) or Hartree-Fock calculations to Ethanone (B97240), 1-(2-methyl-2-cyclopenten-1-yl)-. Such studies are crucial for understanding the electronic properties of a molecule, including its orbital energies, electron density distribution, and electrostatic potential. While DFT has been used to analyze the structure and molecular characteristics of other cyclic ketones, such as cyclobutane (B1203170) derivatives, similar analyses for the target compound have not been published. nanobioletters.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior Prediction

No research is available on the development or application of Quantitative Structure-Property Relationship (QSPR) models for Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-. QSPR studies mathematically correlate the structural features of molecules with their physical properties and chemical behavior. Without experimental data and focused computational efforts, predictive models for properties like boiling point, solubility, or reactivity for this specific compound have not been established.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

There is no evidence of molecular dynamics (MD) simulations being performed for Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-. MD simulations are powerful tools used to study the movement of atoms and molecules over time, providing insights into conformational flexibility, stability, and potential interactions. While MD has been applied to investigate the solution behavior of other ethanone derivatives, this specific cyclopentene (B43876) compound remains unstudied in this context. researchgate.net

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical investigations into the reaction mechanisms and transition states involving Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- are absent from the current scientific literature. Such studies would typically employ quantum chemical calculations to map out the energy profiles of potential reactions, identify intermediate structures, and characterize the transition states that govern reaction rates. This information is fundamental for predicting reactivity and designing synthetic pathways, but it has not been generated for this compound.

Biological Interactions and Mechanistic Insights of Ethanone, 1 2 Methyl 2 Cyclopenten 1 Yl

Ligand-Receptor Binding and Enzyme Modulation

The biological activities of many cyclopentenone derivatives are not mediated by traditional G-protein coupled prostanoid receptors, but rather through direct interactions with other cellular proteins. nih.gov A prominent example is the binding of certain cyclopentenone prostaglandins (B1171923), such as 15-deoxy-Δ(12,14)-prostaglandin J(2) (15d-PGJ(2)), to the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This interaction makes 15d-PGJ(2) a high-affinity ligand for PPARγ, enabling it to modulate gene transcription. nih.gov

The electrophilic nature of the α,β-unsaturated carbonyl group in the cyclopentenone ring facilitates covalent adduction with nucleophilic residues, particularly cysteine, in proteins. nih.gov This mechanism is central to the enzyme-modulating activities of these compounds. For instance, the anti-inflammatory effects of some cyclopentenone prostaglandins are attributed to their ability to inhibit the activity of the IκB kinase (IKK) complex, a key enzyme in the NF-κB signaling pathway.

| Compound Class | Target Receptor/Enzyme | Binding/Modulation Mechanism | Reference |

| Cyclopentenone Prostaglandins (e.g., 15d-PGJ(2)) | PPARγ | High-affinity ligand binding | nih.gov |

| Cyclopentenone Prostaglandins | IκB kinase (IKK) | Covalent modification of cysteine residues, leading to inhibition | nih.gov |

Modulation of Cellular Signal Transduction Pathways

The covalent modification of key signaling proteins by cyclopentenone derivatives can significantly impact cellular signal transduction pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory and immune responses. By inhibiting the IKK complex, cyclopentenone prostaglandins prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters NF-κB in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression. nih.gov

Furthermore, cyclopentenone compounds can modulate the Keap1-Nrf2 pathway, a crucial signaling cascade in the cellular antioxidant response. By forming adducts with cysteine residues on Keap1, cyclopentenones can disrupt the Keap1-mediated ubiquitination and degradation of Nrf2. This stabilization of Nrf2 allows it to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes.

| Pathway | Key Protein Targeted | Effect of Cyclopentenone Derivatives | Reference |

| NF-κB Signaling | IκB kinase (IKK) | Inhibition, leading to suppression of pro-inflammatory gene expression | nih.gov |

| Keap1-Nrf2 Pathway | Keap1 | Covalent modification, leading to Nrf2 stabilization and activation of antioxidant response |

Influence on Metabolic Processes

The influence of cyclopentenone derivatives on metabolic processes is intrinsically linked to their role as lipid mediators and their interactions with metabolic regulators. Cyclopentenone prostaglandins themselves are metabolites of arachidonic acid, a key polyunsaturated fatty acid involved in inflammatory signaling. nih.gov The formation of these prostaglandins is a part of the complex eicosanoid metabolic network that governs inflammatory responses.

The activation of PPARγ by certain cyclopentenone prostaglandins has direct implications for metabolic regulation. PPARγ is a master regulator of adipogenesis and is involved in lipid and glucose homeostasis. Ligand activation of PPARγ can influence the expression of genes involved in fatty acid uptake, storage, and insulin (B600854) sensitization.

| Metabolic Process | Mechanism of Influence | Key Cyclopentenone Derivatives | Reference |

| Inflammation | Serve as downstream metabolites of arachidonic acid, modulating inflammatory pathways. | Cyclopentenone Prostaglandins | nih.gov |

| Lipid and Glucose Homeostasis | Activation of PPARγ, a key metabolic regulator. | 15-deoxy-Δ(12,14)-prostaglandin J(2) | nih.gov |

Effects on Gene Expression Regulation

The modulation of transcription factors by cyclopentenone derivatives is a cornerstone of their biological activity, leading to significant changes in gene expression. The inhibition of the NF-κB pathway, as previously discussed, results in the downregulation of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.gov

Conversely, the activation of the Nrf2 pathway leads to the upregulation of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This induction of a protective gene expression program contributes to the anti-inflammatory and cytoprotective effects of cyclopentenone compounds.

Moreover, specific cyclopentenone prostaglandins have been shown to repress the gene expression of the CD95 ligand (Fas-L), a key molecule involved in apoptosis, through mechanisms independent of PPARγ.

| Transcription Factor/Gene | Effect of Cyclopentenone Derivatives | Consequence | Reference |

| NF-κB | Inhibition of activity | Downregulation of pro-inflammatory genes | nih.gov |

| Nrf2 | Activation | Upregulation of antioxidant and cytoprotective genes | |

| CD95 Ligand (Fas-L) | Repression of gene expression | Modulation of apoptosis |

Potential Antimicrobial and Antifungal Interactions (General Ketone Properties)

The antimicrobial and antifungal efficacy of ketones can be influenced by their specific chemical structure, including the nature of the substituents on the ketone. For some ketone derivatives, their activity has been demonstrated against a range of pathogenic bacteria and fungi. However, the potency of these effects can vary significantly between different ketone-containing compounds.

Structure-Activity Relationship Studies with Related Cyclopentenone Derivatives

Structure-activity relationship (SAR) studies on various cyclopentenone derivatives have provided valuable insights into the chemical features that govern their biological activities. For instance, in a series of 3-alkyl-2-aryl-2-cyclopenten-1-one oxime derivatives studied as inhibitors of tumor necrosis factor-α (TNF-α) production, the nature and position of substituents on the aryl and alkyl groups were found to be critical for their inhibitory potency.

In studies of diarylpentanoids, which can incorporate a cyclopentanone (B42830) moiety, the presence of specific functional groups, such as a hydroxyl group on the para-position of a phenyl ring and an α,β-unsaturated ketone moiety, was identified as important for their inhibitory activity against nitric oxide production. Furthermore, the nature of the aryl rings, such as the presence of heterocyclic rings, was also shown to influence the biological activity.

These SAR studies underscore the importance of the specific substitution pattern on the cyclopentenone ring for determining the potency and selectivity of biological effects. The presence of the α,β-unsaturated ketone is often a prerequisite for activity, but the nature of the substituents at other positions on the ring dictates the specific interactions with biological targets.

Applications in Advanced Organic Synthesis and Specialty Chemicals

Role as a Building Block in Complex Molecule Synthesis

Ethanone (B97240), 1-(2-methyl-2-cyclopenten-1-yl)- serves as a versatile intermediate or building block in the field of organic synthesis. ontosight.aievitachem.com The cyclopentenone core is a frequently encountered structural motif in numerous natural products and bioactive molecules, making compounds like this highly valuable as starting materials. thieme-connect.comresearchgate.net The presence of both a ketone and a carbon-carbon double bond provides multiple reactive sites for chemists to elaborate upon, allowing for the construction of more intricate molecular frameworks. ontosight.aievitachem.com

The utility of the cyclopentenone scaffold is well-documented, with derivatives being regarded as important chiral building blocks for complex targets such as prostaglandins (B1171923). researchgate.netorgsyn.org Synthetic chemists utilize this compound's structure to introduce specific functionalities and stereocenters, which are critical in the multi-step synthesis of complex natural compounds. evitachem.comresearchgate.net Its ability to undergo a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution, further enhances its role as a foundational component for creating diverse and complex molecules. evitachem.com

Table 1: Synthetic Transformations of Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- This table is interactive. Click on the headers to sort.

| Reaction Type | Reagents | Major Product(s) |

|---|---|---|

| Oxidation | Potassium permanganate (B83412), Chromium trioxide | Carboxylic acids or aldehydes |

| Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | Alcohols |

| Nucleophilic Substitution | Amines, Thiols | Various substituted derivatives |

Data sourced from multiple research findings. evitachem.com

Utility in the Development of New Organic Reactions

Cyclopentenones are considered benchmark substrates for a wide range of chemical transformations, making them instrumental in the development and optimization of new organic reactions. thieme-connect.com The distinct reactivity of the enone system—a conjugated system of a double bond and a carbonyl group—allows researchers to test the efficacy and scope of novel catalytic systems and synthetic methodologies. thieme-connect.com Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- can be employed to study reactions such as cycloadditions, conjugate additions, and enantioselective transformations. thieme-connect.comontosight.ai Its structure enables diverse reactivity, including participation in Diels-Alder reactions and electrophilic substitutions. smolecule.com

Application as a Precursor for Organoleptic Compounds

The structural characteristics of Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- make it a suitable precursor for the synthesis of organoleptic compounds, which are substances that stimulate the senses of taste and smell. evitachem.com

This compound is utilized in the development of flavoring agents. evitachem.com Its unique structure may contribute to specific flavor profiles in food products. smolecule.com While detailed public descriptions of its specific taste profile are limited, related cyclopentanone (B42830) structures are known for imparting fresh, cool, and minty notes to flavoring compositions. google.com The isomer 2-methyl-2-cyclopenten-1-one, for instance, has been identified as a component of bread aroma. thegoodscentscompany.com

In the fragrance industry, compounds with similar cyclic ketone structures are often used in perfumes and other scented products due to their unique and often pleasant aromas. evitachem.comsmolecule.com The cyclopentanone and cyclopentenone structural group is a common feature in fragrance ingredients. nih.gov Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- is used in the production of fragrances due to its distinctive scent profile. evitachem.com

Potential in Material Science Research

While specific applications of Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- in material science are not extensively documented, compounds of this nature are often studied in this research context. ontosight.ai The reactive sites on the molecule, including the carbonyl group and the double bond, could potentially be used in polymerization reactions or as precursors for specialty chemicals and polymers. ontosight.aismolecule.com The rigid bicyclic structure of related compounds is noted to inform the design of thermally stable polymers. smolecule.com

Role in Pharmaceutical Development as a Precursor

Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- is investigated for its potential as a precursor or intermediate in drug development and the synthesis of pharmaceuticals. evitachem.comontosight.ai It is considered a pharmaceutical raw material. lookchem.com The cyclopentenone ring is a core structure in a variety of biologically active molecules. researchgate.net Research into the biological activities of this compound and its derivatives is ongoing, with a focus on its potential interactions with biomolecules and its ability to modulate the activity of specific receptors or enzymes. ontosight.aievitachem.com The development of new pharmaceuticals targeting specific biological pathways may be influenced by its unique structure. For example, the general class of cyclopentenones is crucial for the synthesis of prostaglandins, which are lipid compounds with diverse hormone-like effects in animals. researchgate.netorgsyn.org

Table 2: Summary of Applications and Research Areas This table is interactive. Click on the headers to sort.

| Field of Application | Specific Role | Supporting Evidence |

|---|---|---|

| Organic Synthesis | Building Block / Intermediate | Used to create more complex molecules. ontosight.aievitachem.com |

| Organoleptic Compounds | Precursor | Production of flavors and fragrances. evitachem.comsmolecule.com |

| Pharmaceutical Development | Precursor / Raw Material | Investigated for drug synthesis and biological activity. evitachem.comontosight.ailookchem.com |

Occurrence and Isolation from Natural Sources

Identification in Plant Extracts and Essential Oils (e.g., Vanilla planifolia, Olea europaea)

The identification of specific volatile compounds in plant extracts and essential oils is a significant area of phytochemical research. While a vast number of compounds have been identified from various plant sources, current scientific literature does not indicate the presence of Ethanone (B97240), 1-(2-methyl-2-cyclopenten-1-yl)- in Vanilla planifolia or Olea europaea.

Comprehensive studies on the volatile profiles of Vanilla planifolia (vanilla) beans have identified numerous compounds, including aldehydes, phenols, ketones, and esters, which contribute to its complex aroma. The primary aromatic component of vanilla beans is vanillin. tandfonline.comnih.govcir-safety.orgmdpi.com Other ketones have been reported in vanilla extracts, but Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- is not among them. idosi.org

Similarly, extensive analysis of the volatile compounds in virgin olive oil from Olea europaea has revealed a complex mixture of aldehydes, alcohols, ketones, and hydrocarbons that contribute to its characteristic flavor and aroma. ishs.orgnih.govacs.orgnih.gov While various ketones are present, there is no evidence in the reviewed literature to suggest the occurrence of Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- in olive oil or other extracts of Olea europaea.

Isolation and Purification Methodologies from Natural Products

Although Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- has not been identified in the aforementioned plants, the isolation and purification of similar volatile ketones from natural sources generally involve a series of established techniques. These methods are designed to separate and purify compounds based on their physicochemical properties, such as volatility, polarity, and molecular size.

The initial step typically involves the extraction of essential oils or volatile fractions from the plant material. Common methods for this include:

Hydrodistillation and Steam Distillation: These are widely used techniques for extracting volatile compounds from plant matrices. iscientific.orgnih.gov The plant material is exposed to boiling water or steam, and the volatile compounds are carried over with the steam, condensed, and then separated from the water.

Solvent Extraction: This method uses organic solvents to dissolve the volatile compounds from the plant material. The choice of solvent is crucial and depends on the polarity of the target compounds.

Supercritical Fluid Extraction (SFE): This technique often utilizes supercritical carbon dioxide as a solvent to extract volatile compounds at lower temperatures, which helps to prevent thermal degradation of the analytes. nih.gov

Following extraction, the resulting mixture of compounds is subjected to purification to isolate the target ketone. Chromatographic techniques are central to this stage:

Gas Chromatography (GC): GC is a powerful tool for separating volatile compounds. In preparative GC, larger columns are used to collect separated components.

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the separation of less volatile or thermally sensitive ketones. Different stationary and mobile phases can be employed to optimize the separation based on polarity.

Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that has been successfully used for the isolation and purification of ketones from essential oils. nih.gov

The purity of the isolated compound is typically confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

Future research should prioritize the development of more efficient, sustainable, and versatile methods for synthesizing Ethanone (B97240), 1-(2-methyl-2-cyclopenten-1-yl)-. While traditional methods like the acylation of 2-methylcyclopentene with acetyl chloride exist, there is considerable room for innovation. ontosight.ai

Novel Catalytic Systems: Investigation into novel catalytic systems could lead to higher yields and selectivity. This includes exploring transition metal catalysts, such as those based on rhodium, gold, or nickel, which have been effective in the synthesis of other substituted cyclopentenones. organic-chemistry.org The development of dual Lewis acidic cooperative catalytic systems could also provide access to enantioenriched versions of the target molecule. digitellinc.com

Green Chemistry Approaches: A significant focus should be on "green" synthetic methodologies. This could involve:

Biomass-derived precursors: Exploring routes from biomass-derived molecules like 5-hydroxymethylfurfural (B1680220) (HMF), which can be converted to intermediates like 3-methyl-2-cyclopenten-1-one. rsc.org

Enzymatic Resolutions: Utilizing enzymes, particularly lipases, for the kinetic resolution of racemic precursors to achieve high enantioselectivity under mild, environmentally benign conditions. acs.org

Continuous Flow Reactors: Adapting synthesis for continuous flow processes to improve heat transfer, reduce reaction times, and enhance scalability and safety, moving away from traditional batch processes.

The table below outlines potential green synthesis strategies for exploration.

| Strategy | Precursor/Method | Potential Advantage |

| Biomass Conversion | 5-Hydroxymethylfurfural (HMF) | Utilizes renewable feedstocks. |

| Enzymatic Resolution | Racemic cyclopentenone precursors | High enantioselectivity, mild conditions. |

| Flow Chemistry | Continuous flow reactors | Enhanced safety, scalability, and efficiency. |

| Catalysis | Solid acid catalysts (e.g., Zeolites) | Catalyst recyclability, reduced waste. |

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- is crucial for optimizing existing transformations and discovering new ones. The presence of an α,β-unsaturated ketone moiety makes it a versatile participant in various reactions. thieme-connect.com

Future mechanistic studies should focus on:

Cycloaddition Reactions: Investigating the kinetics and stereoselectivity of reactions like the Diels-Alder and photochemical [2+2] cycloadditions to create complex polycyclic structures. thieme-connect.comresearchgate.net A detailed mechanistic study could clarify whether these proceed via stepwise or concerted pathways. researchgate.net

Cascade Reactions: Elucidating the mechanisms of cascade reactions, such as Michael/aldol (B89426) sequences, which can rapidly build molecular complexity from simple precursors in a single pot. rsc.org

Radical Reactions: Studying the kinetics of reactions with key atmospheric radicals, such as the hydroxyl (OH) radical, is important for understanding the environmental fate of the compound and its derivatives. acs.org Kinetic modeling of such reactions can provide valuable predictive data. researchgate.net

Advanced Computational Probing of Structure-Function Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- at the molecular level. Future research should leverage these methods to build predictive models of its structure and reactivity.

Density Functional Theory (DFT): DFT calculations can be employed to:

Determine the geometries of transition states to understand reaction mechanisms and energy barriers, as has been done for cycloadditions and radical reactions of similar ketones. researchgate.netacs.orgacs.org

Predict spectroscopic data (e.g., NMR, IR) to aid in experimental characterization.

Calculate ring strain energy (RSE), which is crucial for predicting the feasibility of ring-opening metathesis polymerization (ROMP) to create novel, chemically recyclable materials. digitellinc.com

Molecular Docking: To explore potential biological activity, molecular docking simulations can predict the binding affinity and orientation of the compound within the active sites of target proteins. nih.govmdpi.com This approach is essential for prioritizing experimental screening and guiding the design of more potent derivatives.

The following table summarizes key computational approaches and their potential insights.

| Computational Method | Research Focus | Potential Insights |

| Density Functional Theory (DFT) | Reaction Mechanisms | Elucidation of transition states and reaction pathways. rsc.org |

| DFT | Ring Strain Energy | Prediction of polymerizability and recyclability. digitellinc.com |

| Molecular Docking | Ligand-Protein Binding | Identification of potential biological targets and binding modes. nih.govnih.gov |

| 3D-QSAR | Structure-Activity Relationship | Development of predictive models for biological activity. mdpi.com |

Targeted Biological Investigations at the Molecular Level

The cyclopentenone core is a known electrophilic "warhead" in many biologically active molecules, capable of forming covalent bonds with nucleophilic residues (like cysteine) in proteins. wikipedia.org This reactivity provides a strong rationale for investigating the biological effects of Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-.

Future research should target key cellular pathways:

Inflammation Pathways: Cyclopentenone prostaglandins (B1171923) are known to inhibit the NF-κB signaling pathway by directly targeting the IκB kinase (IKK) complex. nih.gov Investigations could determine if Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- shares this anti-inflammatory mechanism. Other targets like cyclooxygenase-2 (COX-2) should also be explored. nih.gov

Cancer Cell Signaling: The Ras signaling pathway, critical in cell proliferation, can be modulated by cyclopentenones that covalently bind to specific cysteine residues on Ras proteins. wikipedia.orgresearchgate.net Screening the compound for its effects on cancer cell lines and its ability to induce apoptosis is a promising research direction.

Receptor Binding: Many cyclopentanone-based ligands show high affinity for adrenergic and serotonin (B10506) receptors. nih.gov Binding assays and functional studies could reveal if the title compound acts as an agonist or antagonist at these or other G protein-coupled receptors.

Discovery of Undiscovered Applications in Chemical and Related Industries

Beyond its potential biological uses, Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- holds promise as a versatile building block and specialty chemical. evitachem.comeurekaselect.com

Future applied research could explore:

Pharmaceutical Synthesis: Its reactive handles make it an ideal starting point or intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs), particularly those containing cyclopentane (B165970) or cyclopentene (B43876) rings. digitellinc.com

Fragrance and Flavor Industry: Substituted cyclopentenones are frequently used as fragrance components (e.g., cis-jasmone). rsc.org The olfactory properties of this specific compound and its derivatives warrant investigation for potential use in perfumery and as flavoring agents.

Advanced Materials: As suggested by computational studies, low-strain cyclopentenes can be used to create novel polymers via ROMP that are capable of chemical recycling back to the monomer, contributing to a circular polymer economy. digitellinc.com

Agrochemicals: The cyclopentanone (B42830) motif is found in various agricultural chemicals. digitellinc.com The compound could be used as a scaffold to develop new pesticides or plant growth regulators.

Q & A

Q. What analytical techniques are most reliable for identifying and quantifying Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- in complex mixtures?

Methodological Answer:

-

Gas Chromatography (GC): Use polar and non-polar columns with temperature programming. For example, Kovats Retention Indices (RIs) for this compound on a polar column (e.g., DB-Wax) at 120–220°C can differentiate it from structurally similar ketones .

-

Mass Spectrometry (MS): Electron ionization (EI) at 70 eV generates characteristic fragments (e.g., m/z 124 for the molecular ion [M⁺]). Compare spectra with NIST reference data to confirm identity .

-

Data Table:

Column Type Temperature Program Kovats RI Key MS Fragments (m/z) Polar 120°C → 220°C (5°C/min) 1320 124, 109, 95 Non-polar 80°C → 250°C (10°C/min) 980 124, 85, 55

Q. How can researchers validate the purity of synthesized Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-?

Methodological Answer:

- Combined GC-MS Analysis: Use a polar column (e.g., DB-5) to separate impurities. Monitor peak symmetry and retention time consistency.

- Nuclear Magnetic Resonance (NMR): Assign signals for the cyclopentenyl group (δ 5.5–6.0 ppm for olefinic protons) and acetyl group (δ 2.1–2.3 ppm for CH₃). Integrate peaks to quantify purity .

Advanced Research Questions

Q. What computational methods are suitable for predicting the stability and reactivity of Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- under varying experimental conditions?

Methodological Answer:

- Density Functional Theory (DFT): Optimize the molecule’s geometry using B3LYP/6-31G(d) to calculate bond dissociation energies (BDEs) for the acetyl group, predicting thermal stability.

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., in hexane or ethanol) to assess solubility and aggregation behavior. Use software like Gaussian or GROMACS .

- Caution: Computational models require experimental validation due to limited empirical data on this specific compound.

Q. How should researchers resolve discrepancies in spectral data when characterizing novel derivatives of this compound?

Methodological Answer:

- Cross-Validation: Compare experimental GC-MS/NMR data with published reference spectra (e.g., NIST WebBook) .

- Isotopic Labeling: Synthesize deuterated analogs (e.g., CD₃-CO-cyclopentenyl) to confirm fragment assignments in MS.

- Case Study: If mass spectra show unexpected fragments (e.g., m/z 85), investigate rearrangement mechanisms via tandem MS (MS/MS) or hydrogen/deuterium exchange experiments.

Q. What strategies optimize the synthesis of derivatives while minimizing ring-opening reactions of the cyclopentenyl group?

Methodological Answer:

- Controlled Reaction Conditions: Use low temperatures (0–5°C) and non-polar solvents (e.g., dichloromethane) to stabilize the cyclopentenyl moiety during acetylation.

- Catalytic Systems: Employ Lewis acids (e.g., BF₃·Et₂O) to direct electrophilic substitution at the α-position of the ketone, avoiding ring strain .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s GC retention indices?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.